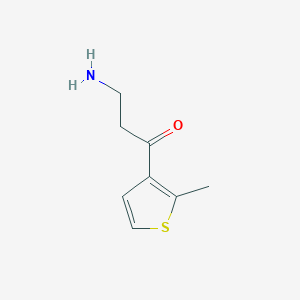

3-Amino-1-(2-methylthiophen-3-yl)propan-1-one

Description

3-Amino-1-(2-methylthiophen-3-yl)propan-1-one is a chemical compound with the molecular formula C8H11NOS. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science .

Properties

Molecular Formula |

C8H11NOS |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

3-amino-1-(2-methylthiophen-3-yl)propan-1-one |

InChI |

InChI=1S/C8H11NOS/c1-6-7(3-5-11-6)8(10)2-4-9/h3,5H,2,4,9H2,1H3 |

InChI Key |

NEQHSMCYGZPUBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CS1)C(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-methylthiophen-3-yl)propan-1-one typically involves the reaction of 2-methylthiophene with appropriate reagents to introduce the amino and propanone groups. One common method involves the use of a Friedel-Crafts acylation reaction followed by amination .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-methylthiophen-3-yl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Amino-1-(2-methylthiophen-3-yl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-methylthiophen-3-yl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one

Uniqueness

3-Amino-1-(2-methylthiophen-3-yl)propan-1-one is unique due to the presence of both an amino group and a ketone group on the thiophene ring.

Biological Activity

3-Amino-1-(2-methylthiophen-3-yl)propan-1-one is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 169.25 g/mol. The compound features an amino group and a ketone functional group attached to a thiophene ring, which enhances its reactivity and biological activity. The presence of the methyl group at the 2-position of the thiophene is particularly significant as it influences both chemical behavior and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its efficacy against specific pathogens, suggesting potential applications in treating infections caused by resistant bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. The exact mechanism is still under investigation, but it may involve interaction with key enzymes involved in inflammation.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiophene ring allows for π-π interactions and hydrogen bonding, which are crucial for binding to these targets. Ongoing research aims to elucidate these interactions further and their implications for therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Methylamino)-1-(thiophen-3-yl)propan-1-one | Contains a methylamino group instead of an amino group | Different reactivity; lesser antimicrobial activity |

| 3-Methylamino-1-(2-thienyl)propanone | Isomer with a different methyl position on the thiophene ring | Potentially different biological activity |

| 1-(2-Methylthiophen-3-yl)propan-1-one | Lacks the amino group | Primarily serves as a precursor in synthetic pathways |

The combination of an amino group and a ketone functionality on the thiophene ring in this compound influences both its chemical reactivity and biological activity compared to these similar compounds.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Study on Antimicrobial Efficacy : A study conducted at the HEJ Research Institute evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated significant inhibition at low concentrations, supporting its use as a lead compound for antibiotic development .

- Anti-inflammatory Model : In a murine model of inflammation, administration of this compound reduced edema significantly compared to control groups. This suggests a promising role in developing anti-inflammatory drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.